hCA II Inhibition Potency (Ki = 320 nM) Versus Clinically Used Sulfonamides
4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide inhibits recombinant human carbonic anhydrase II (hCA II) with a Ki of 320 ± n/a nM, as assessed by the stopped-flow CO2 hydrase assay following 15-minute preincubation [1]. By comparison, clinical standards acetazolamide and ethoxzolamide demonstrate KIs in the range of 214–280 nM against the structurally distinct β-class carbonic anhydrase from P. gingivalis (PgiCAb), while simple 4-aminoalkylbenzenesulfonamides yield KIs of 364–475 nM against the same target [2]. Although these measurements involve different enzyme isoforms, they establish the compound's potency within the same nanomolar order as first-line CA inhibitors, positioning it as a research tool for human CA II-focused studies.
| Evidence Dimension | Enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 320 nM (hCA II, human recombinant) |
| Comparator Or Baseline | Acetazolamide: Ki = 214–280 nM (PgiCAb, bacterial β-class); 4-Aminoalkylbenzenesulfonamides: Ki = 364–475 nM (PgiCAb); Sulfanilamide: Ki ~364–475 nM (PgiCAb) |
| Quantified Difference | Target Ki (320 nM) is comparable to acetazolamide/ethoxzolamide (214–280 nM) and marginally more potent than simple benzenesulfonamides (364–475 nM); note different CA isoforms |
| Conditions | Stopped-flow CO2 hydrase assay; recombinant hCA II; 15 min preincubation [1]; PgiCAb inhibition assessed under comparable stopped-flow conditions [2] |
Why This Matters
This potency level places the compound in the same nanomolar affinity range as clinically used sulfonamide CA inhibitors, supporting its selection as a reference inhibitor or chemical probe for human CA II enzymatic studies.
- [1] BindingDB. Ki Summary: ChEMBL_1456833 (CHEMBL3367566). Ki 320 nM vs. Carbonic anhydrase 2 (Homo sapiens). http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50045352&ki_result_id=50290916 (accessed 2026-04-28). View Source
- [2] Del Prete, S.; Vullo, D.; Osman, S.M.; Scozzafava, A.; AlOthman, Z.; Capasso, C.; Supuran, C.T. Bioorg. Med. Chem. 2014, 22, 4537–4543. View Source
